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Compound of Interest

Compound Name:
N-Z-2-(2-Amino-ethoxy)-

ethylamine

CAS No.: 1290627-95-0

Cat. No.: B1425112

Get Quote

Abstract
N-Z-2-(2-Amino-ethoxy)-ethylamine (also known as N-Cbz-2,2'-oxybis(ethylamine) or Z-

AEEA) is a discrete polyethylene glycol (PEG) derivative containing a benzyl carbamate

(Z/Cbz) protecting group. It serves as a critical heterobifunctional linker in the synthesis of

Antibody-Drug Conjugates (ADCs), PROTACs, and peptide therapeutics. Its dual nature—

hydrophilic PEG core and hydrophobic Z-group—presents unique analytical challenges. This

guide details the methodology for characterizing Z-AEEA conjugates, focusing on determining

conjugation efficiency, purity, and structural integrity using LC-MS, RP-HPLC, and NMR.

Introduction & Analytical Strategy
The Z-AEEA linker (CAS: 1290627-95-0 / 134978-97-5 derivatives) is typically used to bridge a

targeting moiety (e.g., antibody, ligand) and a payload. Characterization must occur at two

critical control points:

Intermediate Conjugate (Pre-Deprotection): Verifying the covalent attachment of the free

amine end to the payload/protein while the Z-group remains intact.
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Final Conjugate (Post-Deprotection): Confirming the removal of the Z-group (Cbz) to liberate

the second amine for further reaction.

Critical Quality Attributes (CQAs)
Identity: Confirmation of the PEG2 backbone and Z-group presence/absence.

Purity: Quantitation of free linker vs. conjugated species.

Degree of Labeling (DOL): Stoichiometry of linker attachment (e.g., Drug-to-Antibody Ratio).

Analytical Workflow Diagram
The following flowchart outlines the decision process for selecting the appropriate analytical

method based on the conjugate type.

Quality Control Output
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Caption: Decision tree for analytical method selection based on Z-AEEA conjugate molecular

weight and complexity.
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Protocol: Small Molecule Conjugate Analysis (LC-
MS)
Application: Verifying the reaction of Z-AEEA with a small molecule payload (e.g., NHS-ester

drug or carboxylic acid).

Principle
The Z-group provides a distinct UV signature (absorbance at 254 nm) and a hydrophobic shift

in Reversed-Phase (RP) chromatography. High-Resolution Mass Spectrometry (HRMS)

confirms the elemental composition.

Materials
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8

µm).

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Instrument: Q-TOF or Orbitrap MS coupled with UHPLC.

Step-by-Step Methodology
Sample Preparation:

Dissolve the conjugate in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL.

Filter through a 0.22 µm PTFE filter.

LC Gradient:

Flow Rate: 0.4 mL/min.

Gradient: 5% B (0-1 min) → 95% B (1-8 min) → 95% B (8-10 min).

MS Parameters:
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Mode: Positive ESI (+).

Scan Range: 100–2000 m/z.

Source Temp: 325°C.

Data Analysis (Causality Check):

Search for [M+H]+: Calculate the theoretical mass of Payload + Linker.

Z-Group Verification: Look for the characteristic benzyl carbamate fragments if in-source

fragmentation occurs (often loss of 91 Da for benzyl or 108 Da for benzyl alcohol).

Purity Calculation: Integrate UV peak area at 254 nm. The Z-group dominates the

absorbance; if the payload is non-UV active, this is the primary quantitation method.

Self-Validating Check:

Pass: Single peak in UV; Mass error < 5 ppm.

Fail: Presence of mass corresponding to [Payload + Linker - Z-group] (indicates premature

deprotection) or [Free Linker] (incomplete purification).

Protocol: Bioconjugate Analysis (Intact Protein LC-
MS)
Application: Characterizing Z-AEEA conjugated to an antibody or protein (e.g., Lysine

conjugation via NHS-activated Z-AEEA).

Principle
Intact mass analysis under denaturing conditions separates the protein chains (Light

Chain/Heavy Chain) to determine the number of linkers attached (Drug-to-Antibody Ratio,

DAR). The discrete nature of the PEG2 spacer allows for clear resolution of charge states

compared to polydisperse PEG.

Materials
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Column: Polymeric RP column (e.g., PLRP-S, 1000 Å, 2.1 x 50 mm) or C4 column.

Mobile Phase A: 0.1% Formic Acid + 0.02% TFA in Water.

Mobile Phase B: 0.1% Formic Acid + 0.02% TFA in Acetonitrile.

Deconvolution Software: BioPharma Finder (Thermo), MassLynx (Waters), or UniDec.

Step-by-Step Methodology
Deglycosylation (Crucial Step):

Treat 50 µg of conjugate with PNGase F (1 µL) for 1 hour at 37°C.

Reasoning: Glycans add heterogeneity that masks the linker mass shifts.

Reduction (Optional but Recommended):

Add DTT (final 20 mM) to reduce inter-chain disulfides. Incubate 30 min at 37°C.

Reasoning: Analyzing Light Chain (LC) and Heavy Chain (HC) separately provides higher

resolution than the intact 150 kDa antibody.

LC-MS Run:

Gradient: 20% B to 60% B over 15 minutes.

Column Temp: 80°C (High temp improves peak shape for proteins).

Data Processing:

Deconvolute the raw charge envelope to zero-charge mass.

Calculation:

Note: The MW of the added moiety is the Z-AEEA mass minus the leaving group (e.g., if

NHS-ester was used, subtract ~115 Da).

Expected Data Table
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Species
Theoretical
Mass (Da)

Observed
Mass (Da) Mass

Calculated
Occupancy

Light Chain (L0) 23,450.0 23,450.2 0 0

Light Chain (L1) 23,758.3 23,758.5 308.3 1

Heavy Chain

(H0)
50,120.0 50,120.4 0 0

Heavy Chain

(H1)
50,428.3 50,428.8 308.3 1

(Note: Mass values are illustrative. 308 Da approximates the Z-AEEA addition).

Protocol: Free Linker Quantification (HIC/RP-HPLC)
Application: Ensuring the final product is free of unreacted Z-AEEA, which causes toxicity or

off-target effects.

Principle
The Z-group makes the free linker significantly more hydrophobic than the naked protein or the

hydrophilic payload. Hydrophobic Interaction Chromatography (HIC) or RP-HPLC can separate

these species.

Workflow Diagram (Purification & QC)
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Caption: QC workflow for quantifying residual free Z-AEEA linker.

Method Details
Column: C18 (for free linker) or Butyl/Phenyl (HIC for conjugate distribution).

Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group).

Standard Curve:

Prepare a stock of N-Z-2-(2-Amino-ethoxy)-ethylamine.[1]
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Dilute to 1, 5, 10, 50, 100 µM.

Plot Area vs. Concentration.[2]

System Suitability:

Injection precision (RSD < 2%).

Tailing factor < 1.5.[2]
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Disclaimer: This Application Note is for research and educational purposes. Always consult

specific Safety Data Sheets (SDS) and internal SOPs before handling chemical conjugates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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